2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

Description

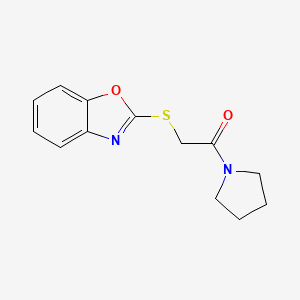

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a benzoxazole core linked via a sulfanyl group to an ethanone moiety substituted with a pyrrolidine ring. This structural combination suggests applications in medicinal chemistry, particularly as a building block for kinase inhibitors or antimicrobial agents .

The pyrrolidine substitution likely arises from alkylation or amidation of a precursor ketone.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-12(15-7-3-4-8-15)9-18-13-14-10-5-1-2-6-11(10)17-13/h1-2,5-6H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIHMSYLHXFDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H₂O₂) in ethanol at 50°C . This reaction yields the desired benzoxazole derivative with high efficiency.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction and improve the overall process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoxazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in ethanol at elevated temperatures.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its potential use as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may act as a GABA-A receptor agonist, inhibiting neurotransmitter release and exhibiting anxiolytic and anticonvulsant properties. Additionally, it may inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents attached to the ethanone core or benzoxazole ring.

Table 1: Structural and Molecular Comparison

Structural and Electronic Differences

- Pyrrolidine vs. Aromatic Substituents : The target compound’s pyrrolidine group (vs. phenyl in or pyridine in ) enhances solubility in polar solvents due to its amine functionality. However, it may reduce thermal stability compared to aromatic substituents.

- Benzoxazole vs. Benzimidazole/Oxadiazole: Replacing benzoxazole with benzimidazole (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

- Sulfanyl Linker : The sulfanyl group in the target compound and facilitates nucleophilic substitution, whereas its absence in limits such reactivity.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one is a member of the benzoxazole family, known for its diverse biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

- Chemical Formula : C13H14N2O2S

- Molecular Weight : 250.33 g/mol

- CAS Number : 403833-11-4

Structure

The structure of the compound features a benzoxazole moiety linked to a pyrrolidine ring through a sulfur atom, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzoxazole derivatives exhibit significant antimicrobial properties. The compound has shown selective activity against certain bacterial strains.

Case Study: Antimicrobial Screening

A study tested various derivatives of benzoxazole against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that while many derivatives had low antibacterial potential, some exhibited promising activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for the active compounds are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Active against B. subtilis |

| Compound B | 64 | Active against E. coli |

| This compound | 16 | Active against B. subtilis |

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results suggest that it may selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.

Research Findings

A study conducted by Kakkar and Narasimhan (2019) demonstrated that certain benzoxazole derivatives possess anticancer properties. The compound was tested in vitro against various cancer cell lines, revealing the following findings:

- Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).

- Results : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxicity.

Structure–Activity Relationship (SAR)

The structural modifications in benzoxazole derivatives have been linked to their biological activities. For instance, the presence of electron-donating groups on the benzoxazole ring has been correlated with enhanced antibacterial activity.

Observations

In a comparative analysis of various derivatives:

- Compounds with methoxy substituents showed increased activity compared to those with halogen substitutions.

- The presence of the pyrrolidine ring was essential for maintaining biological activity.

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of this compound likely involves multi-step organic reactions. A general approach includes:

- Step 1: Formation of the benzoxazole-thiol intermediate via cyclization of 2-mercaptobenzoxazole derivatives.

- Step 2: Nucleophilic substitution between the thiol group and a halogenated ethanone precursor (e.g., 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one).

- Step 3: Purification via column chromatography or recrystallization.

Optimization Tips:

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and molecular connectivity. For example, the pyrrolidine protons typically resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 317.1 for C₁₄H₁₃N₂O₂S).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

- Solubility: Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or PEG-400 .

- Stability: Stable at room temperature for 6–12 months if stored in anhydrous conditions. Avoid prolonged exposure to light or humidity to prevent degradation of the sulfanyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

Answer:

- Core Modifications: Replace the pyrrolidine ring with azepane or piperidine to assess steric effects on target binding .

- Functional Group Variations: Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoxazole ring to modulate electron density and interaction with enzymes .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes or GPCRs, guided by analogs such as pyridazine derivatives .

Q. What mechanistic hypotheses explain this compound’s potential biological activity?

Answer: The benzoxazole and pyrrolidine moieties suggest dual mechanisms:

- Enzyme Inhibition: The sulfanyl group may act as a hydrogen-bond acceptor, inhibiting ATP-binding pockets in kinases (e.g., EGFR) .

- Receptor Modulation: The pyrrolidine ring’s conformational flexibility could enable binding to neurotransmitter receptors (e.g., serotonin receptors), similar to thiophene-containing analogs .

- Validation: Use competitive binding assays (e.g., fluorescence polarization) to quantify target affinity .

Q. How can contradictions in structural data (e.g., X-ray vs. computational models) be resolved?

Answer:

- X-ray Crystallography: Resolve ambiguities in bond angles or tautomerism (e.g., benzoxazole vs. oxazole forms) using single-crystal diffraction (e.g., data from analogs in ).

- DFT Calculations: Compare computed IR spectra or electrostatic potential maps with experimental data to validate tautomeric states .

- Dynamic NMR: Monitor temperature-dependent shifts to detect conformational flexibility in the pyrrolidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.